Prostaglandin h2

概要

説明

プロスタグランジン H2 は、プロスタグランジンの種類であり、多くの他の生物学的に重要な分子の前駆体です。 これは、シクロオキシゲナーゼ酵素によって触媒される反応で、アラキドン酸から合成されます 。 プロスタグランジン H2 は、血管の収縮と拡張の調節、および血小板凝集など、さまざまな生理学的プロセスにおいて重要な役割を果たします .

準備方法

合成経路と反応条件: プロスタグランジン H2 は、アラキドン酸から2段階のプロセスで合成されます。 まず、シクロオキシゲナーゼ-1は、1,2-ジオキサンブリッジと過酸化物官能基を形成するために2つの遊離酸素の付加を触媒し、プロスタグランジン G2 を生成します。 次に、シクロオキシゲナーゼ-2は、過酸化物官能基を第二アルコールに還元し、プロスタグランジン H2 を形成します .

工業的製造方法: プロスタグランジン H2 を含むプロスタグランジンの工業的製造には、多くの場合、ケモエンザイマティック合成が伴います。 この方法は、化学合成と酵素反応を組み合わせて、高い立体選択性と効率を実現します。 たとえば、さまざまなプロスタグランジンの統一合成が、ジクロロ含有二環式ケトンからの報告されており、生物触媒的レトロ合成を利用しています .

化学反応の分析

反応の種類: プロスタグランジン H2 は、酸化、還元、転位など、さまざまな化学反応を受けます。 これは、さまざまな酵素によって作用して、他のプロスタグランジンや関連する化合物を形成します .

一般的な試薬と条件:

酸化: シクロオキシゲナーゼ酵素は、アラキドン酸の酸化を触媒してプロスタグランジン G2 を生成し、その後、プロスタグランジン H2 に還元されます.

還元: ハイドロキノンなどの他のペルオキシダーゼは、プロスタグランジン G2 をプロスタグランジン H2 に還元できます.

主な生成物:

プロスタサイクリン: プロスタサイクリンシンターゼによって形成されます。

トロンボキサン A2: トロンボキサン-A シンターゼによって形成されます。

プロスタグランジン D2 と E2: それぞれ、プロスタグランジン D2 と E シンターゼによって形成されます.

4. 科学研究の応用

プロスタグランジン H2 は、さまざまな分野で多くの科学研究の応用があります。

化学:

生物学:

医学:

産業:

科学的研究の応用

Role in Platelet Function and Thrombosis

PGH2 is known to influence platelet activation and aggregation. It serves as a precursor for thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. Research indicates that PGH2 can directly lower cyclic adenosine monophosphate (cAMP) levels in human platelets, which is essential for platelet activation .

Case Study: PGH2 and Platelet Activation

- Study : The interaction of PGH2 with thromboxane receptors was explored using human platelet-rich plasma.

- Findings : PGH2 concentrations comparable to TXA2 were sufficient to induce strong platelet activation, suggesting that PGH2 acts as both a coactivator and substitute for TXA2 .

Immunological Functions

PGH2 plays a significant role in immune responses, particularly in the migration of eosinophils and basophils. It has been shown to stimulate these cells selectively, enhancing their chemotactic response during allergic reactions.

Case Study: Eosinophil Migration

- Study : The effect of PGH2 on human eosinophils was examined.

- Findings : PGH2 induced calcium ion flux and migration through activation of specific receptors (CRTH2), demonstrating its role in mediating immune responses .

Cancer Research and Therapeutics

The involvement of PGH2 in cancer biology has garnered attention due to its ability to influence tumor growth and metastasis. The cyclooxygenase (COX) enzymes convert arachidonic acid into PGH2, which is then further metabolized into various prostanoids involved in cancer progression.

Case Study: Targeting Prostaglandin Pathways

- Study : Investigated the role of EP receptors (particularly EP2) activated by PGE2 derived from PGH2.

- Findings : Antagonists targeting EP receptors showed promise in inhibiting cell growth and metastasis across multiple cancer types, including colorectal and prostate cancers .

Drug Development Applications

PGH2's role as an intermediate in the synthesis of other prostaglandins makes it a target for drug development. Its conversion pathways are being explored for therapeutic interventions in inflammatory diseases and cancer.

Research Insights

- Studies have focused on developing inhibitors that can modulate the actions of PGH2 or its downstream metabolites, potentially leading to new treatments for chronic inflammatory conditions and cancers .

Enzymatic Conversion Studies

The enzymatic conversion of PGH2 into other biologically active compounds is crucial for understanding its physiological effects. Research has detailed the purification and characterization of enzymes responsible for these conversions.

Key Findings

- Enzymes such as prostaglandin F synthetase convert PGH2 into prostaglandin F2α, highlighting its metabolic significance .

Summary Table of Applications

作用機序

プロスタグランジン H2 は、細胞膜上の特定の受容体に結合することによって効果を発揮します。 これは、血小板の細胞膜上のトロンボキサン受容体に結合することによって、血管の収縮と拡張を調節し、血小板凝集を刺激します 。 この結合は、血小板の移動と他の血小板への付着を引き起こし、血液凝固において重要な役割を果たします .

類似化合物:

プロスタグランジン G2: シクロオキシゲナーゼ酵素によってアラキドン酸から形成される、プロスタグランジン H2 の前駆体.

プロスタサイクリン(プロスタグランジン I2): プロスタサイクリンシンターゼによってプロスタグランジン H2 から形成されます.

トロンボキサン A2: トロンボキサン-A シンターゼによってプロスタグランジン H2 から形成されます.

独自性: プロスタグランジン H2 は、さまざまな他のプロスタグランジンや関連する化合物の生合成における中心的な前駆体としての役割により、ユニークです。 複数の酵素的変換を受ける能力により、生理学的プロセスと医薬品の応用において、汎用性があり不可欠な分子となっています .

類似化合物との比較

Prostaglandin G2: A precursor to prostaglandin H2, formed from arachidonic acid by cyclooxygenase enzymes.

Prostacyclin (Prostaglandin I2): Formed from this compound by prostacyclin synthase.

Thromboxane A2: Formed from this compound by thromboxane-A synthase.

Uniqueness: this compound is unique due to its role as a central precursor in the biosynthesis of various other prostaglandins and related compounds. Its ability to undergo multiple enzymatic transformations makes it a versatile and essential molecule in physiological processes and pharmaceutical applications .

生物活性

Prostaglandin H2 (PGH2) is a crucial intermediate in the biosynthesis of various prostaglandins and thromboxanes, synthesized from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2). Its biological activity is significant in various physiological processes, including vascular regulation, platelet aggregation, and inflammation. This article explores the biological activities of PGH2, supported by data tables, case studies, and detailed research findings.

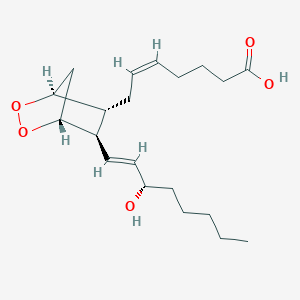

Chemical Structure:

- Chemical Formula: C20H32O5

- Molar Mass: 352.465 g/mol

- Density: 1.129 ± 0.06 g/mL

- Boiling Point: 490 ± 40.0 °C

PGH2 is synthesized in a two-step process:

- Formation of Prostaglandin G2 (PGG2): Arachidonic acid is converted to PGG2 by COX enzymes.

- Reduction to PGH2: PGG2 is then reduced to PGH2 by COX-2 or other peroxidases .

Biological Functions

PGH2 exhibits several biological activities:

-

Vascular Regulation:

- PGH2 plays a role in regulating blood vessel constriction and dilation. It can stimulate vascular smooth muscle contraction and influence pulmonary circulation.

- In studies involving fetal lambs, intrapulmonary injections of PGH2 resulted in decreased pulmonary vascular resistance (PVR), demonstrating its vasodilatory effects under certain conditions .

- Platelet Aggregation:

-

Inflammatory Responses:

- As a precursor for other prostaglandins, PGH2 is involved in inflammatory processes. Its conversion to other bioactive lipids can modulate inflammation and pain responses.

Case Study 1: Effects on Pulmonary Circulation

A study investigated the effects of PGH2 on pulmonary circulation in perinatal lambs. Key findings include:

- Intrapulmonary injections (0.24-0.61 µg/kg) led to a rapid decrease in PVR by 10-21% within 10 seconds, returning to baseline within 35 seconds.

- After ventilation, PGH2 injections caused an average increase of 50% in PVR compared to control values, indicating its complex role depending on the physiological state .

Case Study 2: Aspirin Interaction

Research has shown that aspirin inhibits the synthesis of thromboxane A2 from PGH2 by acetylating cyclooxygenase enzymes:

- This inhibition leads to reduced platelet activation and aggregation, highlighting the therapeutic potential of aspirin in cardiovascular diseases .

Data Table: Biological Activities of PGH2

特性

IUPAC Name |

(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,15-19,21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBNHAJFJUQSRA-YNNPMVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903949 | |

| Record name | Prostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin H2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42935-17-1 | |

| Record name | PGH2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42935-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin H2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042935171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROSTAGLANDIN H2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J670X3LRU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin H2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Prostaglandin H2 exerts its effects by binding to and activating the thromboxane A2/prostaglandin H2 (TxA2/PGH2) receptor [, , , , , , , , , ]. This receptor is found on various cell types, including platelets and vascular smooth muscle cells.

ANone: Binding of PGH2 to the TxA2/PGH2 receptor leads to a cascade of intracellular events, including:

- Mobilization of intracellular calcium []: PGH2 induces a rapid and transient increase in cytosolic free calcium levels, which is crucial for platelet activation and smooth muscle contraction.

- Platelet activation [, , , , ]: PGH2 is a potent inducer of platelet shape change and aggregation, contributing to thrombus formation.

- Vasoconstriction [, , , , , , , ]: PGH2 promotes the contraction of vascular smooth muscle cells, leading to a narrowing of blood vessels.

- Cellular proliferation []: PGH2 has been shown to stimulate the proliferation of vascular smooth muscle cells, potentially contributing to vascular remodeling in certain conditions.

A: Yes, the effects of PGH2 can be blocked by TxA2/PGH2 receptor antagonists such as SQ29548 [, , , ]. These antagonists competitively bind to the receptor, preventing PGH2 from binding and exerting its effects.

ANone: The molecular formula for this compound is C20H32O5, and its molecular weight is 352.46 g/mol.

ANone: The provided research papers primarily focus on the biological activity and pharmacological properties of PGH2 and its analogues. They do not provide detailed spectroscopic data (NMR, IR, etc.) for PGH2 itself.

A: this compound is a highly unstable compound with a short half-life [, ]. It rapidly degrades non-enzymatically to various products, including prostaglandin E2, prostaglandin D2, and thromboxane A2.

ANone: Several enzymes play a crucial role in the metabolism of PGH2:

- This compound Synthase (PGHS): Also known as cyclooxygenase (COX), catalyzes the conversion of arachidonic acid to PGH2 [, , , , ].

- Thromboxane A2 Synthase (TXAS): Converts PGH2 to Thromboxane A2, a potent vasoconstrictor and platelet aggregator [, , , ].

- Prostaglandin E2 Isomerase: Converts PGH2 to Prostaglandin E2, involved in inflammation, pain, and fever [].

- Prostacyclin Synthase (PGIS): Converts PGH2 to Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation [, ].

A: While the provided research papers primarily focus on experimental work, one study [] utilized computational modeling to investigate the integration of this compound Synthase (PGHS) into a phospholipid bilayer. This type of modeling can provide valuable insights into the enzyme's structure and dynamics, potentially aiding in the development of more selective PGHS inhibitors.

ANone: Several research papers highlight the impact of structural modifications on PGH2 activity:

- Stereochemistry []: Changes in the stereochemistry of the 5,6 double bond or the 15-hydroxyl group can significantly alter the activity of PGH2 analogues. For instance, while the natural stereoisomer of difluorothromboxane A2 acted as an agonist, other stereoisomers exhibited antagonist activity on platelets.

- Nitrogen substitution []: Replacing carbon atoms with nitrogen in the prostanoic acid structure can influence the potency and selectivity of PGH2 analogues.

- Stable analogues [, , , ]: Researchers have developed stable analogues of PGH2, such as carbocyclic thromboxane A2 (CTA2) and U46619, to circumvent the instability of the natural compound and facilitate pharmacological studies.

A: One paper [] mentions that selectively inhibiting PGHS-2 is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs. While the development of PGHS-2 selective inhibitors (COX-2 inhibitors) is acknowledged, the research presented focuses on understanding the structural dynamics of PGHS for improved inhibitor design rather than specific inhibitor synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。